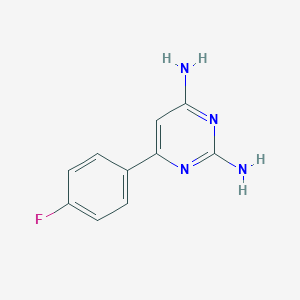

6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Description

The exact mass of the compound 6-(4-Fluorophenyl)pyrimidine-2,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(4-Fluorophenyl)pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorophenyl)pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-fluorophenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDGCSPZQBXEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371578 |

Source

|

| Record name | 6-(4-fluorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-25-4 |

Source

|

| Record name | 6-(4-fluorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(4-Fluorophenyl)pyrimidine-2,4-diamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

6-(4-Fluorophenyl)pyrimidine-2,4-diamine, with the CAS number 175137-25-4, is a substituted diaminopyrimidine. The presence of the fluorophenyl group is known to enhance the biological activity of various compounds.[1]

Structure and Identification

-

IUPAC Name: 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

-

Synonyms: 2,4-Diamino-6-(4-fluorophenyl)pyrimidine[1]

-

CAS Number: 175137-25-4[1]

-

Molecular Formula: C₁₀H₉FN₄[1]

-

Molecular Weight: 204.21 g/mol [1]

-

SMILES String: Nc1nc(cc(n1)c2ccc(F)cc2)N

Physicochemical Properties

A summary of the available physicochemical data is presented in Table 1. There is a notable discrepancy in the reported melting points, which may be due to differences in purity or crystalline form. Further experimental verification is recommended.

| Property | Value | Source |

| Melting Point | 164 °C | [2] |

| 224-226 °C | [3] | |

| Appearance | Brown powder | [1] |

Synthesis and Spectroscopic Analysis

While a specific, detailed experimental protocol for the synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine is not explicitly available in the reviewed literature, general synthetic routes for 6-aryl-2,4-diaminopyrimidines are well-established. These methods can be adapted for the synthesis of the title compound.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed based on the synthesis of analogous compounds:

Method A: Suzuki Coupling

This approach involves the palladium-catalyzed cross-coupling of a pyrimidine core with an appropriate boronic acid.[4][5]

-

Step 1: Synthesis of 6-chloro-pyrimidine-2,4-diamine. This intermediate can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).[6][7]

-

Step 2: Suzuki Coupling. The resulting 6-chloropyrimidine-2,4-diamine can then be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system.[4][5]

Method B: Condensation with Guanidine

This method involves the condensation of a substituted α,β-unsaturated nitrile with guanidine.[8]

-

Step 1: Synthesis of α-chloro-(4-fluorocinnamonitrile). This intermediate can be prepared from 4-fluorobenzaldehyde.

-

Step 2: Cyclocondensation. The α-chloro-(4-fluorocinnamonitrile) is then reacted with guanidine in the presence of a base to yield 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.

Spectroscopic Analysis

Specific spectral data for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine is not available in the cited literature. However, based on the analysis of similar pyrimidine derivatives, the following characteristic spectral features can be anticipated:[9]

-

¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl ring and the pyrimidine ring, as well as broad signals for the amino protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyrimidine and fluorophenyl rings. The carbon attached to the fluorine atom would exhibit a characteristic coupling.

-

IR Spectroscopy: Stretching vibrations for N-H (amino groups), C=N, and C=C bonds within the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Signaling Pathways

The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, most notably as inhibitors of dihydrofolate reductase (DHFR).[10][11][12][13] DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[10][11]

While the specific biological target of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine has not been definitively identified in the available literature, its structural similarity to known DHFR inhibitors strongly suggests that it may act through a similar mechanism.

Furthermore, other substituted diaminopyrimidines have been shown to act as kinase inhibitors or to induce apoptosis.[14][15][16] Therefore, it is plausible that 6-(4-Fluorophenyl)pyrimidine-2,4-diamine could also exhibit such activities.

Postulated Signaling Pathway: DHFR Inhibition

The inhibition of DHFR by 2,4-diaminopyrimidine derivatives typically involves the binding of the pyrimidine ring to the active site of the enzyme, mimicking the binding of the natural substrate, dihydrofolate. This competitive inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of downstream folate cofactors necessary for purine and thymidylate synthesis.

Proposed Experimental Workflow for Target Identification

To elucidate the precise mechanism of action of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a systematic experimental approach is recommended.

Conclusion

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a compound of significant interest for researchers in drug discovery and development. Its structural features suggest a high potential for biological activity, likely through the inhibition of key enzymes such as dihydrofolate reductase. The synthetic routes outlined in this guide, along with the proposed experimental workflow, provide a solid foundation for further investigation into the chemical and biological properties of this promising molecule. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-DIAMINO-6-(4-FLUOROPHENYL)PYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 12. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the mechanism of action of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine?

An In-depth Technical Guide on the Core Mechanism of Action of 6-Aryl-pyrimidine-2,4-diamine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-aryl-pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting key kinases that are frequently dysregulated in cancer. This technical guide elucidates the fundamental mechanism of action of this class of compounds, focusing on their role as ATP-competitive kinase inhibitors. We will delve into the specific interactions with target kinases, the resultant impact on cellular signaling pathways, and provide detailed experimental protocols for their characterization.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for 6-aryl-pyrimidine-2,4-diamine derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event is a critical component of cellular signal transduction, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.

The 2,4-diaminopyrimidine core is a key structural motif that mimics the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases. The amino groups at the C2 and C4 positions of the pyrimidine ring form crucial hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor within the active site.

The aryl substituent at the C6 position of the pyrimidine ring extends into a hydrophobic pocket adjacent to the ATP-binding site, contributing to the potency and selectivity of the inhibitor for specific kinases. Variations in this aryl group and other substitutions on the pyrimidine core allow for the fine-tuning of the inhibitor's affinity for different kinases.

Impact on Cellular Signaling Pathways

By inhibiting the activity of specific kinases, 6-aryl-pyrimidine-2,4-diamine derivatives can modulate a variety of signaling pathways that are crucial for cancer cell survival and proliferation. Key examples include:

-

Aurora Kinase Pathway: Aurora kinases (A, B, and C) are essential for mitotic progression. Inhibition of Aurora kinases by pyrimidine-2,4-diamine compounds can lead to defects in chromosome segregation, mitotic arrest, and ultimately, apoptosis.

-

p21-Activated Kinase 4 (PAK4) Signaling: PAK4 is involved in regulating cell motility, survival, and proliferation. Inhibition of PAK4 by these compounds can disrupt these processes.

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK-STAT pathway is critical for cytokine signaling and is often constitutively active in hematological malignancies. Pyrimidine-based inhibitors have been shown to effectively target JAK2.

Below is a representative signaling pathway diagram illustrating the inhibition of the JAK-STAT pathway.

Caption: Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data

The inhibitory activity of 6-aryl-pyrimidine-2,4-diamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through in vitro kinase assays. The cellular potency is often assessed by measuring the concentration required to inhibit cell proliferation by 50% (GI50).

| Compound Class | Target Kinase | IC50 / Ki (nM) | Cell Line | Cellular Potency (GI50/IC50, µM) |

| 2,4-Diamino-5-ketopyrimidines | CDK1 | 1 | HCT116 | 0.08 |

| CDK2 | 3 | |||

| CDK4 | 1 | |||

| N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | EGFR | Varies | A431 | Varies |

| VEGFR-1 | Varies | |||

| VEGFR-2 | Varies | |||

| 5-arylethylidene-aminopyrimidine-2,4-diones | BRD4 | 29 - 141 | MDA-MB-231 | Varies |

| PLK1 | 20 - 94 | HT-29 | ||

| U-937 |

Data compiled from multiple sources. Direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Materials:

-

Kinase of interest (e.g., JAK2)

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compounds (6-aryl-pyrimidine-2,4-diamine derivatives) dissolved in DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is typical.

-

Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds, DMSO-only control (vehicle control), and a positive control inhibitor to the appropriate wells of the 384-well plate.

-

Kinase Reaction:

-

Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific substrate.

-

Dispense the kinase reaction mixture into each well of the assay plate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

-

Signal Detection:

-

Add the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.

-

Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 values.

Western Blotting for Target Engagement

This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of target engagement by observing changes in the phosphorylation status of the target kinase or its downstream substrates.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., an antibody that recognizes the phosphorylated form of a kinase).

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (e.g., anti-phospho-kinase)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS

Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent and efficient synthesis pathways for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a versatile building block in medicinal chemistry. The described methodologies are based on established and reliable chemical transformations, providing a comprehensive resource for researchers in drug discovery and development.

Overview of Synthetic Strategy

The most common and practical approach to the synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine involves a two-step sequence. The initial step is the construction of the core pyrimidine ring system, yielding the key intermediate 2,4-diamino-6-chloropyrimidine. This is followed by a palladium-catalyzed cross-coupling reaction to introduce the 4-fluorophenyl moiety at the 6-position.

Synthesis of Key Intermediate: 2,4-Diamino-6-chloropyrimidine

The preparation of 2,4-diamino-6-chloropyrimidine is a well-established two-stage process commencing with the condensation of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine. Subsequent chlorination of the hydroxyl group furnishes the desired chloro-substituted pyrimidine intermediate.

Stage 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This stage involves the base-catalyzed cyclocondensation of guanidine with ethyl cyanoacetate.

Reaction Pathway:

Caption: Synthesis of 2,4-Diamino-6-hydroxypyrimidine.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this, ethyl cyanoacetate is added, followed by a solution of guanidine (prepared from guanidine hydrochloride and sodium ethoxide). The resulting mixture is heated under reflux. After the reaction is complete, the solvent is removed, and the residue is dissolved in hot water and acidified with acetic acid to precipitate the product, 2,4-diamino-6-hydroxypyrimidine, which is then collected by filtration.[1][2]

Quantitative Data:

| Reactant | Molar Ratio | Notes |

| Guanidine Hydrochloride | 1.02 eq | |

| Ethyl Cyanoacetate | 1.00 eq | |

| Sodium | 2.00 eq | To form sodium ethoxide in situ |

| Product | Yield | Physical Appearance |

| 2,4-Diamino-6-hydroxypyrimidine | 80-95% | Yellow needles or solid[1][2] |

Stage 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

The hydroxyl group of 2,4-diamino-6-hydroxypyrimidine is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Reaction Pathway:

Caption: Synthesis of 2,4-Diamino-6-chloropyrimidine.

Experimental Protocol:

2,4-Diamino-6-hydroxypyrimidine is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the pH is adjusted to 8 with a base (e.g., NaOH) to precipitate the product. The solid 2,4-diamino-6-chloropyrimidine is then collected by filtration, washed with water, and dried.[3]

Quantitative Data:

| Reactant | Molar Ratio | Notes |

| 2,4-Diamino-6-hydroxypyrimidine | 1.00 eq | |

| Phosphorus Oxychloride (POCl₃) | Excess | Acts as both reagent and solvent |

| Product | Yield | Physical Appearance |

| 2,4-Diamino-6-chloropyrimidine | ~85% | White solid[3] |

Final Step: Suzuki-Miyaura Cross-Coupling

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,4-diamino-6-chloropyrimidine with 4-fluorophenylboronic acid. This reaction forms the carbon-carbon bond between the pyrimidine ring and the fluorophenyl group.

Reaction Pathway:

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol:

To a mixture of 2,4-diamino-6-chloropyrimidine and 4-fluorophenylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) and a base (e.g., potassium carbonate or cesium carbonate) are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed. After cooling, the reaction mixture is worked up by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization.

Quantitative Data:

| Reactant | Molar Ratio | Notes |

| 2,4-Diamino-6-chloropyrimidine | 1.00 eq | |

| 4-Fluorophenylboronic Acid | 1.1 - 1.5 eq | |

| Palladium Catalyst | 0.01 - 0.05 eq | e.g., Pd(PPh₃)₄ |

| Base | 2.0 - 3.0 eq | e.g., K₂CO₃, Cs₂CO₃ |

| Product | Yield | Physical Appearance |

| 6-(4-Fluorophenyl)pyrimidine-2,4-diamine | Moderate to good | Brown powder[4] |

Conclusion

The synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine is reliably achieved through a two-step process involving the formation of a 2,4-diamino-6-chloropyrimidine intermediate followed by a Suzuki-Miyaura cross-coupling reaction. The methodologies presented in this guide are robust and scalable, providing a solid foundation for the production of this important chemical intermediate for pharmaceutical and agrochemical research. Researchers should optimize the reaction conditions, particularly for the Suzuki-Miyaura coupling step, to achieve the best possible yields and purity for their specific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

6-(4-Fluorophenyl)pyrimidine-2,4-diamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as a kinase inhibitor. Experimental protocols and potential signaling pathways are discussed to facilitate further research and development of this compound and its derivatives.

Chemical and Physical Properties

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a substituted diaminopyrimidine with a fluorophenyl group at the 6-position. This substitution is critical for its biological activity. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175137-25-4 | [1] |

| Molecular Formula | C₁₀H₉FN₄ | [1] |

| Molecular Weight | 204.21 g/mol | [1] |

| Appearance | Brown powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of 6-aryl-2,4-diaminopyrimidines is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers a versatile and efficient route to a wide range of derivatives.

General Suzuki Coupling Protocol for the Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

This protocol is based on established methods for the synthesis of 6-aryl-2,4-diaminopyrimidines.

Materials:

-

6-Chloro-2,4-diaminopyrimidine

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/water mixture, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 6-chloro-2,4-diaminopyrimidine (1 equivalent), 4-fluorophenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (0.05-0.1 equivalents).

-

Degas the solvent by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.

Synthetic workflow for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.

Biological Activity and Mechanism of Action

Derivatives of 2,4-diaminopyrimidine are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular processes. The dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Kinase Inhibitory Activity

Several studies have demonstrated that the 2,4-diaminopyrimidine scaffold is a privileged structure for the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Classes of kinases known to be inhibited by 2,4-diaminopyrimidine derivatives include:

-

p21-activated kinase 4 (PAK4)

-

Sky kinase

-

MAP kinase-activated protein kinase 2 (MK2)

-

Cyclin-dependent kinase 7 (CDK7)

The presence of the 4-fluorophenyl group at the 6-position of the pyrimidine ring is anticipated to influence the potency and selectivity of the compound against specific kinases.

Potential Signaling Pathway: Inhibition of a Generic Kinase Pathway

Given the evidence for 2,4-diaminopyrimidine derivatives as kinase inhibitors, a likely mechanism of action for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine involves the inhibition of a critical signaling pathway. The following diagram illustrates a generalized kinase signaling cascade that could be targeted by this compound.

Generalized kinase inhibition signaling pathway.

Induction of Apoptosis

A related diaminopyrimidine compound, pyrimethamine, has been shown to induce apoptosis in human T lymphocytes through the intrinsic pathway. This process involves the activation of caspases and mitochondrial depolarization. It is plausible that 6-(4-Fluorophenyl)pyrimidine-2,4-diamine may also exert its anticancer effects through the induction of apoptosis in a similar manner.

Conclusion

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a compound with significant potential for drug development, particularly in the field of oncology. Its structural similarity to known kinase inhibitors suggests that it likely functions by targeting key signaling pathways that are dysregulated in cancer. The synthetic route via Suzuki coupling is well-established and allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Further investigation into its specific kinase targets and its effects on cellular signaling pathways will be crucial for realizing its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this promising molecule.

References

The Discovery and Development of Pyrimidine-2,4-diamine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to mimic the purine core and interact with the hinge region of protein kinases has made it a cornerstone in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pyrimidine-2,4-diamine analogues, with a focus on their therapeutic applications as kinase inhibitors.

Introduction to Pyrimidine-2,4-diamine Analogues

Pyrimidine-2,4-diamine derivatives have emerged as a versatile class of compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities[1]. Their significance stems from their structural resemblance to the purine bases of nucleic acids, allowing them to act as competitive inhibitors for enzymes that interact with ATP, such as protein kinases. The development of these analogues has been a dynamic area of research, leading to the discovery of potent and selective inhibitors for various kinase targets implicated in disease pathogenesis.

Synthesis of Pyrimidine-2,4-diamine Analogues

The synthesis of pyrimidine-2,4-diamine analogues typically involves a multi-step process, starting from readily available pyrimidine precursors. A common synthetic strategy involves the sequential nucleophilic substitution of halogens at the C2 and C4 positions of a dihalopyrimidine ring with different amines.

A generalized synthetic workflow is depicted below:

References

The Role of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role in the development of a wide array of therapeutic agents. Its ability to form multiple hydrogen bonds allows it to effectively interact with various biological targets, particularly protein kinases. The introduction of a 4-fluorophenyl group at the 6-position of this scaffold yields 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a key intermediate and building block in the synthesis of potent and selective inhibitors for several important kinase targets implicated in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, biological significance, and therapeutic potential of this compound and its derivatives in drug discovery.

Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

The synthesis of 6-aryl-pyrimidine-2,4-diamines can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-keto nitrile with guanidine. For the synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a plausible approach starts from 4-fluorophenylacetonitrile.

Experimental Protocol: Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

This protocol is a representative method based on the synthesis of similar 6-aryl-pyrimidine-2,4-diamines.

Step 1: Claisen Condensation to form 3-(4-fluorophenyl)-3-oxopropanenitrile

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenylacetonitrile.

-

Slowly add ethyl formate to the reaction mixture at 0-5 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water, and the aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The crude product, 3-(4-fluorophenyl)-3-oxopropanenitrile, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step 2: Cyclocondensation with Guanidine

-

In a round-bottom flask, dissolve the 3-(4-fluorophenyl)-3-oxopropanenitrile obtained from Step 1 in a suitable solvent such as ethanol or isopropanol.

-

Add guanidine hydrochloride and a base (e.g., sodium ethoxide or sodium hydroxide) to the solution.

-

Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.

-

The final product can be further purified by recrystallization from a suitable solvent system.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6-(4-Fluorophenyl)pyrimidine-2,4-diamine core is a critical pharmacophore in the design of inhibitors targeting various protein kinases. The 2,4-diaminopyrimidine moiety often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The 6-(4-fluorophenyl) group can be directed towards the solvent-exposed region or a hydrophobic pocket of the kinase, contributing to potency and selectivity. This scaffold has been explored for the inhibition of several key kinase families.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of pyrimidine-2,4-diamine have been extensively investigated as inhibitors of CDKs, which are key regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers.

// Nodes GF [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD [label="Cyclin D", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK46 [label="CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2 [label="CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1S_Transition [label="G1/S Phase\nTransition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine-2,4-diamine\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> CyclinD [label=" Upregulates"]; CyclinD -> CDK46 [style=dashed, arrowhead=none]; CDK46 -> Rb [label=" Phosphorylates\n(inactivates)"]; Rb -> E2F [label=" Releases"]; E2F -> CyclinE [label=" Upregulates"]; CyclinE -> CDK2 [style=dashed, arrowhead=none]; CDK2 -> G1S_Transition [label=" Drives"]; Inhibitor -> CDK46 [arrowhead=tee, color="#EA4335"]; Inhibitor -> CDK2 [arrowhead=tee, color="#EA4335"]; }

Caption: VEGFR signaling pathway and point of inhibition.

Quantitative Data for VEGFR-2 Inhibition by Pyrimidine-2,4-diamine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2 | as low as 0.1 | |

| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | 21 - 47 |

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

p38 MAPKs are involved in cellular responses to stress and play a critical role in the production of pro-inflammatory cytokines. I[3][4]nhibitors of p38 MAPK have therapeutic potential in inflammatory diseases and some cancers.

Signaling Pathway

Caption: p38 MAPK signaling pathway and point of inhibition.

Quantitative Data for p38 MAPK Inhibition by Related Compounds

| Compound | Target Kinase | IC50 (nM) | Reference |

| SB202190 | p38α | 50 | |

| p38 MAP Kinase Inhibitor (ab145872) | p38 MAPK | 35 |

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds like 6-(4-Fluorophenyl)pyrimidine-2,4-diamine derivatives against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., a derivative of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

-

-

Kinase Reaction:

-

In a 384-well plate, add the serially diluted test compound or DMSO (as a control).

-

Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for approximately 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for another 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Conclusion

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a highly valuable scaffold in modern drug discovery, particularly in the development of targeted therapies for cancer and inflammatory diseases. Its synthetic accessibility and the ability of its derivatives to potently and selectively inhibit key protein kinases such as CDKs, EGFR, VEGFR, and p38 MAPK underscore its importance. The data and protocols presented in this guide highlight the significant potential of this chemical entity and provide a foundational resource for researchers and scientists working in the field of drug development. Further exploration and optimization of this scaffold are likely to yield novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the methodologies for assessing the solubility and stability of 6-(4-fluorophenyl)pyrimidine-2,4-diamine. As of the compilation of this guide, specific experimental data on the solubility and stability of this compound in various solvents is not extensively available in publicly accessible scientific literature. Therefore, this guide focuses on the established, industry-standard experimental protocols that a researcher would employ to generate such data.

Introduction

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research.[1] Its structural features, including the fluorophenyl group and diaminopyrimidine core, make it a compound of interest for the development of novel therapeutic agents, particularly in oncology.[1][2] Understanding the physicochemical properties of this active pharmaceutical ingredient (API), such as solubility and stability, is paramount for its successful development from a laboratory curiosity to a viable drug candidate.

This guide outlines the standard experimental procedures for determining the solubility and stability profile of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, in line with regulatory expectations and best practices in drug development.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability, affecting its absorption and distribution. It is typically assessed under two distinct conditions: thermodynamic and kinetic.

-

Thermodynamic Solubility refers to the saturation concentration of a compound in a solvent at equilibrium. It is the "true" solubility and is crucial for pre-formulation and formulation development.[3][4]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) first and then adding it to an aqueous buffer. This method is high-throughput and commonly used in early drug discovery to identify compounds with potential solubility liabilities.[5][6][7]

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Protocol:

-

Preparation: Add an excess amount of solid 6-(4-Fluorophenyl)pyrimidine-2,4-diamine to a series of vials, each containing a different solvent or buffer system (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, etc.).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][5] The presence of undissolved solid material at the end of the incubation confirms that a saturated solution has been achieved.

-

Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.[4]

This method is used for rapid screening of compound solubility.[8]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[6]

-

Precipitation Detection: Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the solution through a filter plate and then measuring the concentration of the remaining dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS/MS.[6]

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Illustrative Solubility Data for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) |

| Deionized Water | ~7.0 | 25 | Thermodynamic | Data to be determined |

| PBS | 7.4 | 25 | Thermodynamic | Data to be determined |

| PBS | 7.4 | 37 | Thermodynamic | Data to be determined |

| 0.1 M HCl | 1.0 | 25 | Thermodynamic | Data to be determined |

| Ethanol | N/A | 25 | Thermodynamic | Data to be determined |

| Methanol | N/A | 25 | Thermodynamic | Data to be determined |

| PBS | 7.4 | 25 | Kinetic | Data to be determined |

Visualization: Solubility Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating power of analytical methods.[9] These studies are a core requirement of regulatory bodies like the ICH.[10][11]

The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[10][12] Over-stressing can lead to the formation of irrelevant secondary degradants, while under-stressing may not generate sufficient degradation products for detection.[9]

Experimental Protocol for Forced Degradation

A systematic study should be performed on 6-(4-Fluorophenyl)pyrimidine-2,4-diamine to evaluate its stability under various stress conditions.

Protocol:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in suitable solvents that do not themselves degrade the compound.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 70°C) for a defined period (e.g., up to 7 days).[11]

-

Base Hydrolysis: Treat the sample with a base solution (e.g., 0.1 M NaOH) under the same temperature and time conditions as acid hydrolysis.[11]

-

Oxidation: Treat the sample with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for up to 24 hours.[12]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 70°C) in a stability chamber for a set period.[12]

-

Photostability: Expose the solid compound and a solution to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m², as specified by ICH Q1B guidelines.[9] A control sample should be kept in the dark to differentiate light-induced degradation.

-

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis to prevent further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, typically reverse-phase HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector.

-

Mass Balance: Evaluate the results to ensure that the decrease in the main peak area corresponds to the increase in the area of the degradation product peaks, aiming for a mass balance close to 100%.

Data Presentation: Stability

Forced degradation results should be tabulated to show the effect of each stress condition.

Table 2: Illustrative Forced Degradation Data for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

| Stress Condition | Duration/Intensity | % Assay of Main Peak | % Total Degradation | Number of Degradants |

| Control (Unstressed) | N/A | ~100 | ~0 | 0 |

| 0.1 M HCl | 7 days @ 70°C | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH | 7 days @ 70°C | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ | 24 hours @ RT | Data to be determined | Data to be determined | Data to be determined |

| Thermal | 7 days @ 70°C | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | 1.2 million lux-hr, 200 W-hr/m² | Data to be determined | Data to be determined | Data to be determined |

Visualization: Forced Degradation Workflow

Conclusion

The successful development of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine as a pharmaceutical agent is contingent upon a thorough understanding of its fundamental physicochemical properties. While specific published data is currently scarce, the experimental protocols for solubility and stability assessment detailed in this guide provide a robust framework for researchers. By systematically applying these methodologies, drug development professionals can generate the critical data needed to guide formulation strategies, establish appropriate storage conditions, define shelf-life, and ensure regulatory compliance, thereby paving the way for further preclinical and clinical evaluation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, CasNo.175137-25-4 BOC Sciences United States [bocscichem.lookchem.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijisrt.com [ijisrt.com]

- 12. Forced Degradation Studies - STEMart [ste-mart.com]

Methodological & Application

Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a key intermediate in the development of various pharmaceutical agents, particularly in the fields of oncology and infectious diseases.[1] Its structure is foundational for the design of targeted therapies, including kinase inhibitors.[2][3] This document provides a detailed protocol for the laboratory synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine via a Suzuki-Miyaura cross-coupling reaction. The protocol outlines the synthesis of the precursor 6-chloro-2,4-diaminopyrimidine, followed by the palladium-catalyzed coupling with 4-fluorophenylboronic acid. This application note is intended to serve as a comprehensive guide for researchers, offering detailed methodologies, data presentation in tabular format, and workflow visualizations to ensure successful and reproducible synthesis.

Introduction

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an aryl group at the 6-position of the pyrimidine ring is a common strategy for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and boronic acids, offering high yields and broad functional group tolerance.[4] This protocol details the synthesis of the target compound in two main stages: the preparation of the 6-chloro-2,4-diaminopyrimidine intermediate and the subsequent Suzuki-Miyaura coupling.

Data Presentation

Table 1: Reagents for the Synthesis of 2,4-Diamino-6-hydroxypyrimidine

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl Cyanoacetate | 113.12 | 113.1 g | 1.0 |

| Guanidine Hydrochloride | 95.53 | 97.5 g | 1.02 |

| Sodium Ethoxide | 68.05 | 2.0 eq | 2.0 |

| Ethanol | 46.07 | 500 mL | - |

| Glacial Acetic Acid | 60.05 | 67 mL | - |

Table 2: Reagents for the Synthesis of 6-Chloro-2,4-diaminopyrimidine

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,4-Diamino-6-hydroxypyrimidine | 126.12 | 10.0 g | 0.079 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 90 mL | - |

Table 3: Reagents for the Suzuki-Miyaura Cross-Coupling Reaction

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 6-Chloro-2,4-diaminopyrimidine | 144.57 | 1.45 g | 0.01 |

| 4-Fluorophenylboronic Acid | 139.92 | 1.68 g | 0.012 |

| Pd(PPh₃)₄ | 1155.56 | 578 mg | 0.0005 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |

| 1,4-Dioxane | 88.11 | 40 mL | - |

| Water | 18.02 | 10 mL | - |

Experimental Protocols

Part 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This procedure is adapted from established methods of pyrimidine synthesis.

-

Preparation of Guanidine Solution: In a 1 L round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving 23 g (1.0 g-atom) of sodium in 250 mL of anhydrous ethanol. To this, add 97.5 g (1.02 moles) of guanidine hydrochloride.

-

Formation of Sodium Salt: In a separate 1 L flask, prepare another solution of sodium ethoxide from 23 g of sodium in 250 mL of anhydrous ethanol. Cool the solution and add 113.1 g (1.0 mole) of ethyl cyanoacetate.

-

Reaction: Filter the guanidine solution to remove sodium chloride and add the clear filtrate to the ethyl sodiocyanoacetate solution.

-

Reflux: Heat the resulting mixture under reflux for 2 hours.

-

Isolation: Evaporate the mixture to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

-

Crystallization: Cool the solution to allow the product, 2,4-diamino-6-hydroxypyrimidine, to crystallize as yellow needles.

-

Drying: Filter the crystals, wash with cold water, and dry in a vacuum oven.

Part 2: Synthesis of 6-Chloro-2,4-diaminopyrimidine

This chlorination step is a common procedure for activating the pyrimidine ring for cross-coupling reactions.[5]

-

Reaction Setup: In a fume hood, add 10.0 g (0.079 mol) of 2,4-diamino-6-hydroxypyrimidine to 90 mL of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Stir the mixture and heat at 97 °C for 17 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice.

-

Hydrolysis: Stir the aqueous mixture and heat at 90 °C for 1 hour.

-

Neutralization and Extraction: Cool the solution and adjust the pH to 8 with a saturated sodium hydroxide solution. Extract the product with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-2,4-diaminopyrimidine as a solid.

Part 3: Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine via Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling of chloropyrimidines.

-

Reaction Setup: To a flame-dried Schlenk flask, add 1.45 g (0.01 mol) of 6-chloro-2,4-diaminopyrimidine, 1.68 g (0.012 mol) of 4-fluorophenylboronic acid, 578 mg (0.0005 mol) of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and 2.76 g (0.02 mol) of potassium carbonate.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent Addition: Add 40 mL of degassed 1,4-dioxane and 10 mL of degassed water via syringe.

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 100 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocol described provides a reliable and detailed method for the synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine. By following the outlined steps for the synthesis of the key chloropyrimidine intermediate and the subsequent Suzuki-Miyaura coupling, researchers can effectively produce this valuable compound for further investigation in drug discovery and development programs. The provided data tables and workflow diagrams are intended to facilitate the practical application of this protocol in a laboratory setting.

References

Application Notes and Protocols for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)pyrimidine-2,4-diamine belongs to the diaminopyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This class of compounds has been explored for various therapeutic applications, including as anticancer agents. The pyrimidine scaffold is a key component of several clinically used drugs, and its derivatives have been shown to target a range of cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.

These application notes provide a comprehensive overview of the potential use of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in cancer cell line studies. Due to the limited availability of published data on this specific compound, this document leverages findings from closely related 6-aryl-pyrimidine-2,4-diamine analogs to provide representative data and hypothesized mechanisms of action. The provided protocols are established methods for assessing the anticancer effects of small molecules in a laboratory setting.

Biological Activity and Mechanism of Action of Analogs

Derivatives of 6-aryl-pyrimidine-2,4-diamine have demonstrated potent anticancer activity across a variety of cancer cell lines. The primary mechanisms of action for this class of compounds often involve the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.

Commonly reported mechanisms for analogous compounds include:

-

Inhibition of Cyclin-Dependent Kinases (CDKs): Many pyrimidine-based compounds are designed as ATP-competitive inhibitors of CDKs, such as CDK2, CDK6, and CDK9. Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induces apoptosis.[1][2]

-

Targeting Receptor Tyrosine Kinases (RTKs): Some derivatives have been shown to inhibit RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5] By blocking these signaling pathways, the compounds can inhibit tumor angiogenesis, proliferation, and survival.

-

Induction of Apoptosis: Treatment with these compounds often leads to the activation of the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and activation of caspases.[4][6]

Data Presentation: In Vitro Anticancer Activity of a Representative Analog

The following table summarizes the in vitro anticancer activity of a representative 6-aryl-pyrimidine-2,4-diamine analog, compound Yfq07 (N4-(3-chloro-4-fluorophenyl)-N6-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine), against several non-small cell lung cancer (NSCLC) cell lines. This data is presented to illustrate the potential potency and selectivity of this class of compounds.

| Cell Line | Cancer Type | IC50 (µM) of Yfq07 | Reference |

| H3255 | NSCLC | Data not specified | [5] |

| A431 | Epidermoid Carcinoma | Data not specified | [5] |

| HCC827 | NSCLC | Data not specified | [5] |

| PC-9 | NSCLC | Data not specified | [5] |

| H1975 | NSCLC | Data not specified | [5] |

Note: The original research article[5] states that compound Yfq07 exhibited a stronger activity against these cell lines compared to the reference compound AZD3759, but does not provide specific IC50 values in the abstract.

Experimental Protocols

Herein are detailed protocols for fundamental experiments to assess the anticancer properties of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in cancer cell line studies.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

6-(4-Fluorophenyl)pyrimidine-2,4-diamine

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the compound on cell cycle progression.

Materials:

-

Cancer cells

-

6-(4-Fluorophenyl)pyrimidine-2,4-diamine

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine them.

-

Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Analysis by Western Blot

This protocol is for detecting the expression of key apoptosis-related proteins.

Materials:

-

Cancer cells

-

6-(4-Fluorophenyl)pyrimidine-2,4-diamine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.

Mandatory Visualizations

Caption: Hypothesized signaling pathway for 6-aryl-pyrimidine-2,4-diamine analogs.

Caption: General experimental workflow for in vitro evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantification of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a key intermediate in pharmaceutical synthesis. The following methods are described: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in bulk form or simple formulations. The method is based on the principle that the compound absorbs light in the ultraviolet range.

Experimental Protocol

1.1. Instrumentation:

-

A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm.

-

Matched quartz cuvettes with a 1 cm path length.

1.2. Reagents and Materials:

-

Methanol (HPLC grade)

-

6-(4-Fluorophenyl)pyrimidine-2,4-diamine reference standard

-

Volumetric flasks and pipettes

1.3. Preparation of Standard Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-20 µg/mL.

1.4. Sample Preparation:

-

Accurately weigh a quantity of the sample equivalent to 10 mg of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.

-

Transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with methanol to obtain a final concentration within the calibration range.

1.5. Measurement:

-

Set the spectrophotometer to scan from 400 nm to 200 nm.

-

Use methanol as the blank.

-

Record the UV spectrum of a working standard solution to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the standard and sample solutions at the determined λmax.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the sample from the calibration curve.

Data Presentation

| Parameter | Result |

| λmax | ~275 nm |

| Linearity Range | 1 - 20 µg/mL (R² > 0.999) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Experimental Workflow

UV-Vis Spectrophotometry Workflow

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a more selective and sensitive method than UV-Vis spectrophotometry and is suitable for the quantification of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in the presence of impurities and in complex formulations. A reversed-phase HPLC method is typically employed.

Experimental Protocol

2.1. Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

2.2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

6-(4-Fluorophenyl)pyrimidine-2,4-diamine reference standard

2.3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 275 nm

2.4. Preparation of Standard and Sample Solutions:

-

Follow the procedures outlined in the UV-Vis spectrophotometry section (1.3 and 1.4), using the mobile phase as the diluent. The recommended concentration range for the calibration curve is 0.5-50 µg/mL.

Data Presentation

| Parameter | Expected Result |

| Retention Time | ~6-8 min |

| Linearity Range | 0.5 - 50 µg/mL (R² > 0.999) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 1.5% |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Experimental Workflow

Application of Pyrimidine Derivatives in Antimicrobial Activity Assays

Application Notes

Pyrimidine, a fundamental heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] These compounds are integral to the structure of nucleic acids and various therapeutic agents, showcasing a broad spectrum of biological applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The structural versatility of the pyrimidine scaffold allows for extensive chemical modifications, leading to the development of novel derivatives with enhanced antimicrobial potency.[6][7][8]

The antimicrobial efficacy of pyrimidine derivatives has been demonstrated against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11][12] Several studies have reported the synthesis of novel pyrimidine-based compounds and their subsequent evaluation for antimicrobial activity, revealing promising candidates for the development of new anti-infective agents.[9][11][13][14]